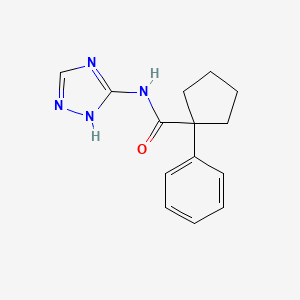

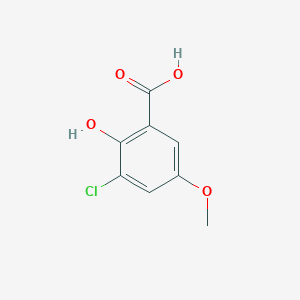

1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,4-Triazole derivatives are a class of heterocyclic compounds that have been studied extensively due to their wide range of biological activities . They are known to exhibit potent inhibitory activities against various cancer cell lines .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the reaction of primary amines with various carbonyl compounds . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, and Mass spectroscopy .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is typically established by NMR and MS analysis .

Chemical Reactions Analysis

In vitro cytotoxic evaluation indicates that some of the 1,2,4-triazole derivatives exhibit potent inhibitory activities against various cancer cell lines .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide is a chemical compound involved in various synthesis and reactivity studies. Research has demonstrated its utility in the synthesis of complex chemical structures. For instance, Δ2-Triazolines, derived from cyclopentene and aryl azides, react with isocyanates and isothiocyanates to form 1-arylamino-2-carboxamido- and 1-arylamino-2-thiocarboxamido-cyclopentenes respectively, highlighting its role in complex chemical reactions (Huisgen, Grashey, Vernon, & Kunz, 1965).

Characterization and Structural Analysis

The compound has been a subject of detailed characterization and structural analysis. Studies involving derivatives of cyclohexanecarboxamide have provided insights into their chemical structure, utilizing techniques like IR spectroscopy, NMR spectroscopy, and X-ray crystallography. Such analyses contribute to a deeper understanding of the compound’s molecular structure and properties (Özer, Arslan, VanDerveer, & Külcü, 2009).

Development of New Compounds and Reactions

Research has led to the development of new compounds and reactions involving this chemical. For instance, the synthesis of N-heterocyclic carbene compounds from 4-phenylsemicarbazide and 1,5-diphenylcarbazide highlights its application in creating new backbone structures for various chemical applications (Jonek, Diekmann, & Ganter, 2015).

Applications in Organic Chemistry

Its applications extend to organic chemistry, where it participates in cycloaddition reactions. For example, the conversion of 1-phenyl-1,2,3-triazoles to corresponding 5-lithio compounds, which undergo fragmentation and loss of nitrogen, demonstrates its versatility in organic synthesis (Ghose & Gilchrist, 1991).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-phenyl-N-(1H-1,2,4-triazol-5-yl)cyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O/c19-12(17-13-15-10-16-18-13)14(8-4-5-9-14)11-6-2-1-3-7-11/h1-3,6-7,10H,4-5,8-9H2,(H2,15,16,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLRUAOTXRBMLMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC=NN3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(methylthio)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2643220.png)

![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-[(1-{[(3-methoxypropyl)amino]carbonyl}propyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]hexanamide](/img/structure/B2643222.png)

![(E)-2-cyano-3-[2-[(4-fluorophenyl)methoxy]phenyl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2643224.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2643225.png)

![6-(2-Methoxyethyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2643227.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-phenylbutanamide](/img/structure/B2643231.png)

![N-Tert-butyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine;hydrochloride](/img/structure/B2643234.png)

![7-Bromofuro[3,2-c]pyridine](/img/structure/B2643237.png)

![6-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2643241.png)

![N-(3-chloro-2-methylphenyl)-2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2643242.png)